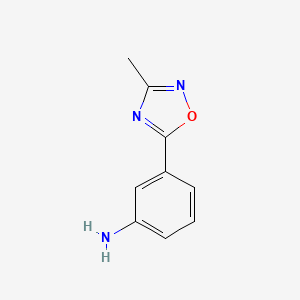

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 76629-35-1 . It has a molecular weight of 175.19 and its IUPAC name is 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 . This indicates that the compound has a 1,2,4-oxadiazole ring attached to an aniline group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Physical And Chemical Properties Analysis

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a powder that is stored at room temperature . It has a melting point of 101-103°C .Aplicaciones Científicas De Investigación

Anti-Trypanosomal Activity

The 1,2,4-oxadiazole derivatives have been studied for their potential mode of action against Trypanosoma cruzi cysteine protease cruzain. This includes molecular docking studies and evaluation of cytotoxicity and anti-trypanosomal activity .

Oral Bioavailability

These compounds have been evaluated in silico for compliance with Lipinski’s rules of five, which predict good oral bioavailability. Theoretical studies suggest that designed compounds within this class could present positive oral bioavailability .

Antibacterial Activity

Novel 1,2,4-oxadiazole derivatives have shown excellent antibacterial activity against certain strains such as Xoo and Xoc . This indicates a potential application in developing new antibacterial agents .

Anti-Cancer Activity

Derivatives of 1,2,4-oxadiazole have exhibited significant anti-cancer activity when evaluated against human cancer cell lines. This suggests a role in cancer therapy research .

σ Receptor Binding

Some synthesized compounds within this class have been evaluated in vitro for primary σ1 and σ2 binding assays using radiolabelled ligands. This indicates potential applications in drug discovery related to σ receptors .

Safety and Hazards

Mecanismo De Acción

Target of Action

activities . Therefore, it’s plausible that this compound may also interact with similar targets.

Mode of Action

Compounds with a 1,2,4-oxadiazole core have been studied for their interaction with targets such as the trypanosoma cruzi cysteine protease cruzain . The compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the anti-infective activity of similar compounds, it’s likely that this compound may affect pathways related to microbial growth and survival .

Result of Action

Given the anti-infective activity of similar compounds, it’s likely that this compound may inhibit the growth and survival of microbes .

Propiedades

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQBMEOGPUBDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506540 |

Source

|

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76629-35-1 |

Source

|

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)